molecular formula C19H29N3O4S2 B3017236 2-methoxy-5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzamide CAS No. 2034617-86-0

2-methoxy-5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzamide

Cat. No.: B3017236
CAS No.: 2034617-86-0
M. Wt: 427.58
InChI Key: HTXVIAWWGQPGDW-UHFFFAOYSA-N
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Description

2-methoxy-5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzamide is a chemical compound with the CAS Number 2034617-86-0 and a molecular weight of 427.58 g/mol . It has a defined molecular formula of C 19 H 29 N 3 O 4 S 2 . Key physicochemical properties include a topological polar surface area of approximately 135 Ų and an XLogP3 value of 1.7, which can provide researchers with insights into its solubility and membrane permeability characteristics . This compound is offered with a minimum purity of 90% and is available for research applications . While the specific mechanism of action for this exact molecule is not fully detailed in the available literature, its structural features are consistent with compounds investigated for a range of biological activities. Related chemical structures, particularly those incorporating sulfonamide groups and specific heterocyclic systems, have been described in patent literature as having potential research value in areas such as the study of cancer, neurodegenerative diseases, and transplantation rejection . Researchers are exploring its potential as a tool compound in biochemical and pharmacological studies. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-5-[[1-(thian-4-yl)piperidin-4-yl]methylsulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S2/c1-26-18-3-2-16(12-17(18)19(20)23)28(24,25)21-13-14-4-8-22(9-5-14)15-6-10-27-11-7-15/h2-3,12,14-15,21H,4-11,13H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXVIAWWGQPGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzamide structure with a methoxy group and a sulfamoyl moiety linked to a piperidine derivative. Its structure can be represented as follows:

C15H22N2O3S\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the piperidine and sulfamoyl functionalities is believed to enhance the antibacterial efficacy of the compound.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored through various in vitro studies. A study involving tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives highlighted that compounds within this class could inhibit the secretion of inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting a similar mechanism may be applicable to this compound .

Cytotoxicity

Cytotoxicity assays conducted on derivatives similar to this compound indicate that these compounds exhibit low cytotoxicity at concentrations up to 160 μM, with cell viability remaining above 80% in treated RAW264.7 cells . This suggests potential for therapeutic use without significant toxicity.

The proposed mechanisms of action for this compound include:

  • Inhibition of Inflammatory Pathways : By targeting NF-kB and MAPK signaling pathways, the compound may reduce inflammation at the cellular level.
  • Enzyme Inhibition : The sulfamoyl group is known for its ability to inhibit various enzymes, which may contribute to its antimicrobial and anti-inflammatory effects .

Case Studies

Several studies have illustrated the biological activity of related compounds:

  • Study on Piperidine Derivatives : A series of synthesized piperidine derivatives were evaluated for their antibacterial activity, showing promising results against multiple bacterial strains. These findings suggest that structural modifications in piperidine-containing compounds can lead to enhanced biological activities .
  • Anti-inflammatory Research : In a study focusing on tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, certain compounds exhibited significant inhibition of TNF-alpha and IL-6 production in macrophages. These results indicate that structural elements analogous to those found in this compound may also confer similar anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several classes of bioactive molecules, including pyrimidines, sulfonamides, and heterocyclic benzamides. Below is a detailed analysis of its similarities and distinctions:

Structural Analogues in Pyrimidine-Based Compounds

Compounds like (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (1) and 2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine (2) feature pyrimidine cores with thiophene or fluorophenyl substituents. Unlike these pyrimidine derivatives, the target compound lacks a pyrimidine ring but retains a sulfamoyl group, which may confer similar solubility challenges due to its polar yet bulky nature.

Benzamide Derivatives with Heterocyclic Substituents

The compound 4-({9-Cyclopentyl-7,7-Difluoro-5-Methyl-6-Oxo-8H-Pyrimido[4,5-b][1,4]Diazepin-2-yl}Amino)-3-Methoxy-N-(1-Methylpiperidin-4-yl)Benzamide shares a benzamide backbone and a methoxy group but incorporates a pyrimido-diazepin ring instead of the thiopyran-piperidine system. This difference likely alters binding affinities; the target compound’s thiopyran may enhance interactions with sulfur-binding enzymes, while the diazepin analogue could favor π-π stacking with aromatic residues.

Sulfonamide-Containing Analogues

Compounds such as N-(2-(4-Ethylpiperazin-1-yl)-2-(Pyridin-3-yl)Ethyl)Thiophene-2-Sulfonamide and 2-Fluoro-N-(4-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Benzenesulfonamide highlight the prevalence of sulfonamide groups in modulating pharmacokinetic properties.

Comparative Data Table

Property/Feature Target Compound 4-({9-Cyclopentyl-...}Benzamide N-(2-(4-Ethylpiperazin-1-yl)...Sulfonamide
Core Structure Benzamide with thiopyran-piperidine Benzamide with pyrimido-diazepin Thiophene-sulfonamide with piperazine
Molecular Weight (g/mol) ~495 (estimated) 528.56 422.52
Key Functional Groups Methoxy, sulfamoyl, thiopyran Methoxy, difluorinated diazepin Sulfonamide, ethylpiperazine
Lipophilicity (LogP) Predicted high (due to thiopyran and piperidine) Moderate (polar diazepin counterbalance) Moderate (sulfonamide reduces LogP)
Potential Targets Enzymes with sulfur-binding pockets (e.g., kinases) DNA repair enzymes (diazepin core) GPCRs or ion channels (piperazine moiety)

Research Findings and Implications

  • Metabolic Stability : The thiopyran-piperidine system in the target compound may improve metabolic stability compared to simpler piperazine derivatives , as seen in studies on analogous sulfur-containing heterocycles.
  • Selectivity : The sulfamoyl group’s nitrogen linkage could reduce off-target interactions compared to oxygen-linked sulfonamides, which often exhibit promiscuous binding .
  • Synthetic Challenges : The tetrahydrothiopyran-piperidine moiety introduces synthetic complexity, requiring multi-step protocols similar to those for pyrimido-diazepin derivatives .

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